molecular formula C18H17N3O5S2 B2838645 [2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 852679-44-8

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2838645
CAS No.: 852679-44-8
M. Wt: 419.47
InChI Key: QJOWMHRFRBWWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that compounds similar to en300-26600778 have been linked to an elevated risk of several cancers, especially in case of continuous intake . This suggests that the compound might interact with cellular components involved in carcinogenesis.

Mode of Action

Following drug administration, oxidation of these species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases

Result of Action

Related compounds have been shown to cause dna damage through the formation of carcinogenic diazonium salts . This suggests that EN300-26600778 might have similar effects at the molecular and cellular levels, potentially leading to changes in cell function or viability.

Properties

IUPAC Name

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-13-2-4-14(5-3-13)7-9-28(24,25)20-11-17(23)26-12-16(22)21-18-15(10-19)6-8-27-18/h2-9,20H,11-12H2,1H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWMHRFRBWWOQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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